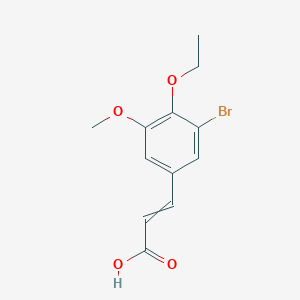

(E)-3-(3-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid

Overview

Description

(E)-3-(3-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid is a useful research compound. Its molecular formula is C12H13BrO4 and its molecular weight is 301.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acrylic Acid Derivatives in Industrial Applications

Acrylic acid and its derivatives, including (E)-3-(3-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid, have widespread industrial applications, particularly in the production of polymers. These compounds are utilized in water and wastewater treatment, pulp and paper processing, and mining and mineral processing due to their ability to form polyacrylamide polymers. These polymers are valuable for their flocculating properties, aiding in the purification and treatment processes essential in these industries (Taeymans et al., 2004).

Biotechnological Routes from Biomass

The biotechnological production of lactic acid from biomass presents a renewable pathway for generating acrylic acid and its derivatives. This process highlights the potential of using organic waste as a feedstock to produce high-value chemicals. It exemplifies a move towards green chemistry and sustainable industrial practices, where derivatives of acrylic acid can be synthesized from renewable resources, reducing reliance on fossil fuels (Gao, Ma, & Xu, 2011).

Anticancer Applications of Cinnamic Acid Derivatives

Cinnamic acid derivatives, structurally related to this compound, have garnered attention for their potential anticancer properties. These compounds have been studied for their ability to modify the 3-phenyl acrylic acid functionality, which is critical in their activity against cancer cells. The research suggests that these derivatives could serve as a basis for developing new anticancer agents, offering a promising avenue for therapeutic intervention (De, Baltas, & Bedos-Belval, 2011).

Biomedical Applications of Acrylic Acid Plasma Polymerization

Acrylic acid plasma polymerization is a technique that produces thin films with specific surface chemistries, suitable for various biomedical applications. These films can enhance the biocompatibility of materials, promoting cell adhesion and proliferation. This application is particularly relevant in tissue engineering and regenerative medicine, where the surface properties of implants and scaffolds can significantly affect their performance in biological environments (Bitar, Cools, De Geyter, & Morent, 2018).

Properties

IUPAC Name |

3-(3-bromo-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-3-17-12-9(13)6-8(4-5-11(14)15)7-10(12)16-2/h4-7H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNNTFKDKKGPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351636 | |

| Record name | 3-(3-bromo-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354531-46-7 | |

| Record name | 3-(3-bromo-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

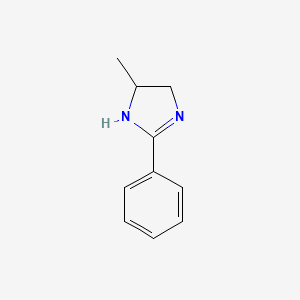

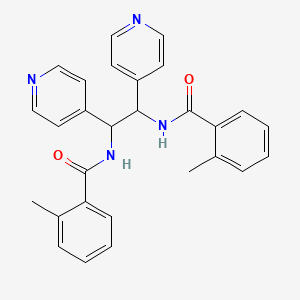

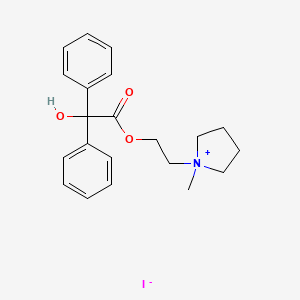

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[[2-(Carboxymethoxy)benzoyl]amino]-2-hydroxypropyl]mercury;hydrate](/img/structure/B1617639.png)